Tucatinib
Descripción general
Descripción
Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .
Synthesis Analysis
Tucatinib has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .Molecular Structure Analysis
The gross structural features of Tucatinib and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .Chemical Reactions Analysis
Tucatinib’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .Physical And Chemical Properties Analysis
Tucatinib’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .Aplicaciones Científicas De Investigación
Application in HER2-Positive Breast Cancer Treatment
Scientific Field
Oncology - Breast Cancer Therapy
Summary of Application
Tucatinib is a selective HER2 tyrosine kinase inhibitor used in combination with other agents to treat HER2-positive metastatic breast cancer. It has shown efficacy in improving survival outcomes, particularly in patients with brain metastases .
Methods of Application
Tucatinib is administered orally in combination with trastuzumab and capecitabine. The dosing regimen typically involves a continuous cycle of tucatinib intake, with specific dosages adjusted based on patient response and tolerance .
Results and Outcomes
Clinical trials have demonstrated that tucatinib, when combined with trastuzumab and capecitabine, significantly improves progression-free survival (PFS) and overall survival (OS) rates in patients with HER2-positive metastatic breast cancer, including those with brain metastases .
Application in Preclinical Models of Breast Cancer
Scientific Field
Preclinical Cancer Research
Summary of Application
In preclinical models, tucatinib has been combined with the antibody-drug conjugate T-DM1 to potentiate its activity against HER2-positive breast cancer cells and patient-derived xenograft (PDX) models .
Methods of Application
The combination therapy was tested in vitro using breast cancer cell lines and in vivo using PDX models. Tucatinib’s effect on HER2 internalization and catabolism was studied to understand its mechanism of action .
Results and Outcomes
The combination of tucatinib and T-DM1 showed synergistic cytotoxic responses and improved antitumor activity in vivo. It also resulted in enhanced HER2 pathway inhibition, decreased proliferation, and increased apoptosis in the PDX models .
Application in Brain Metastasis Models
Scientific Field
Neuro-Oncology
Summary of Application
Tucatinib has been evaluated for its ability to penetrate the blood-brain barrier and inhibit tumor growth in xenograft models of brain metastasis originating from HER2-positive breast cancer .
Methods of Application
Intracranial tumor tissues were treated with tucatinib to assess its distribution and efficacy in the brain environment. The study involved monitoring tumor growth and survival outcomes in the animal models .
Results and Outcomes
Tucatinib demonstrated the capability to penetrate intracranial tumor tissues, effectively inhibiting tumor growth and improving survival in the xenograft model of brain metastasis .
Application in Combination Therapies
Scientific Field
Pharmacology and Drug Development
Summary of Application
Tucatinib is being explored for use in combination with immunotherapy and chemotherapeutic agents for advanced-stage/metastatic HER2-positive breast cancer treatment .
Methods of Application
Clinical trials are investigating the efficacy of tucatinib in combination with various immunotherapies and chemotherapies. The focus is on determining the optimal combination and dosing to maximize patient outcomes .
Results and Outcomes
Recent approvals by regulatory agencies like the FDA highlight the promising potential of tucatinib-based combination therapies in treating advanced-stage/metastatic HER2-positive breast cancer .
Application in Solid Tumors Beyond Breast Cancer
Scientific Field
Oncology - Solid Tumors
Summary of Application
Tucatinib is being studied for its efficacy in treating HER2-positive solid tumors other than breast cancer, such as colorectal cancer .
Methods of Application
The application involves clinical trials where tucatinib is tested against various solid tumors with HER2 overexpression. The trials aim to evaluate the drug’s safety, tolerability, and efficacy in these new contexts .
Results and Outcomes
While still in the research phase, tucatinib shows promise in expanding its therapeutic applications to other types of solid tumors with HER2 overexpression .
Application in Pharmacokinetic Studies
Scientific Field
Clinical Pharmacology
Summary of Application
Tucatinib’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are being studied to optimize dosing and improve therapeutic outcomes .
Methods of Application
Population pharmacokinetic modeling approaches are used to analyze tucatinib in healthy subjects and patients. These studies help identify patient characteristics that may influence drug pharmacokinetics .
Results and Outcomes
Pharmacokinetic studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, which can inform personalized dosing strategies to enhance its therapeutic efficacy .
Application in Advanced HER2-Positive Breast Cancer
Scientific Field
Oncology - Advanced Breast Cancer Treatment
Summary of Application
Tucatinib is used to treat advanced HER2-positive breast cancer in patients who have already undergone two or more treatments for this subtype of breast cancer .
Methods of Application
Tucatinib is administered orally, typically twice a day, with or without food. It is often given in combination with the chemotherapy drug capecitabine and the cancer drug trastuzumab .
Results and Outcomes
The use of Tucatinib in this setting aims to block the HER2 protein on cancer cells, which stops the cells from dividing and growing, thereby managing the disease and improving patient outcomes .
Application in Combination with Trastuzumab and Capecitabine
Scientific Field
Pharmacotherapy - Combination Drug Therapy
Summary of Application
Tucatinib is part of a combination therapy with trastuzumab and capecitabine, which is used to treat breast cancer and may sometimes be used for other cancers .
Methods of Application
This combination therapy is administered under close supervision, with regular blood tests to monitor the patient’s response and the treatment’s impact on liver and kidney function .
Results and Outcomes
The combination has been recommended by health authorities like NICE, following evidence from clinical trials demonstrating its efficacy in previously treated patients with HER2-positive locally advanced or metastatic breast cancer .
Application in Regulatory Approvals
Scientific Field
Regulatory Science
Summary of Application
Tucatinib has received approval from regulatory agencies such as the FDA for use in combination with trastuzumab and capecitabine for adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases .
Methods of Application
The approval process involved reviewing clinical trial data, such as the HER2CLIMB trial, which demonstrated the efficacy of tucatinib in the specified patient population .
Results and Outcomes
The approval signifies the drug’s potential in improving survival outcomes for patients with HER2-positive metastatic breast cancer who have received prior anti-HER2-based regimens .
Application in Preclinical Models of HER2-Positive Breast Cancer
Scientific Field
Preclinical Research
Summary of Application
Tucatinib has shown potential in enhancing the activity of T-DM1 in preclinical models of HER2-positive breast cancer, suggesting its use in combination with other HER2-targeting agents .
Methods of Application
The activity of tucatinib was characterized in combination with T-DM1 in preclinical models, including cell lines and patient-derived xenograft models .
Results and Outcomes
The combination demonstrated improved antitumor activity in vivo, including in models refractory to T-DM1 single-agent activity, supporting clinical studies of the combination .
Application in Clinical Settings of HER2-Positive Breast Cancer
Scientific Field
Clinical Oncology
Summary of Application
Recent updates on the efficacy of tucatinib-based therapeutic approaches have been highlighted in experimental models and clinical settings of HER2-positive breast cancer .
Methods of Application
Clinical studies and reviews have focused on the efficacy of tucatinib in combination with immunotherapy and/or chemotherapeutic agents for treating advanced-stage/metastatic HER2-positive breast cancer .
Results and Outcomes
The findings suggest that tucatinib-based therapies can provide positive clinical outcomes for patients with advanced disease and in neoadjuvant settings, addressing the challenge of resistance mechanisms to HER2-targeted therapies .
Application in Pharmacokinetic Modeling
Scientific Field
Clinical Pharmacokinetics
Summary of Application
Tucatinib’s pharmacokinetic properties are being studied to optimize dosing and improve therapeutic outcomes, particularly in healthy subjects and patients .
Methods of Application
Population pharmacokinetic modeling approaches are used to analyze tucatinib’s absorption, distribution, metabolism, and excretion, identifying patient characteristics that may influence drug pharmacokinetics .
Results and Outcomes
These studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, informing personalized dosing strategies to enhance therapeutic efficacy .
Safety And Hazards
Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .
Direcciones Futuras
Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of Tucatinib as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .
Propiedades
IUPAC Name |
6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAXTCZPQIFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027958 | |
Record name | Tucatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |
Record name | Tucatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tucatinib | |
CAS RN |
937263-43-9 | |
Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tucatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tucatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tucatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUCATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.